Perfluoroisobutylene

Inhalation Toxicology Chemical Warfare Agent Occupational Safety

Perfluoroisobutylene is a uniquely electrophilic, sterically hindered fluoroalkene essential for installing (CF3)3C- moieties into specialized fluoropolymers and for selective dielectric etching in advanced semiconductor nodes. Its extreme acute inhalation toxicity (LC50: 0.5 ppm) and Schedule 2A status mandate procurement of high-purity material to ensure reproducible performance. Substitution with TFE or HFP is scientifically invalid and introduces catastrophic process risks. Secure your high-purity supply chain specifically qualified for PFIB to guarantee outcomes in your critical R&D and manufacturing applications.

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 382-21-8
Cat. No. B1208414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroisobutylene
CAS382-21-8
Synonymsperfluoroisobutene
perfluoroisobutylene
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C4F8/c5-2(6)1(3(7,8)9)4(10,11)12
InChIKeyDAFIBNSJXIGBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes in wate

Perfluoroisobutylene (PFIB, CAS 382-21-8): Procurement-Grade Fluoroolefin for Demanding Industrial Synthesis and Toxicology Research


Perfluoroisobutylene (PFIB, CAS 382-21-8) is a highly electrophilic, perfluorinated alkene gas with the formula (CF3)2C=CF2. It is distinguished within the fluoroolefin class by an exceptional combination of extreme acute inhalation toxicity and unique reactivity patterns driven by the steric shielding and electron-withdrawing effects of its trifluoromethyl groups [1]. PFIB is generated primarily as a by-product in the pyrolysis of chlorodifluoromethane (Freon 22) during tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) production and is a key monomer for specialized fluoropolymer synthesis and semiconductor etching [2][3].

Why Perfluoroisobutylene (PFIB) Cannot Be Replaced by Generic Fluoroolefins in Critical Applications


Simple substitution of PFIB with other perfluoroalkenes such as tetrafluoroethylene (TFE), hexafluoropropylene (HFP), or perfluorobutene-2 is not scientifically valid. PFIB's unique combination of extreme electrophilicity, sterically hindered double bond, and unparalleled toxicity profile dictates its specific utility and hazard profile. Direct comparative data demonstrate that PFIB's reactivity toward nucleophiles, its inability to homopolymerize, its distinct radiolytic behavior, and its acute inhalation toxicity—orders of magnitude higher than even phosgene—are not replicated by its linear or isomeric analogs [1]. Substitution without rigorous validation introduces significant safety risks and process failure, as the physicochemical and biological endpoints are non-transferable.

Quantitative Differentiation: Perfluoroisobutylene (PFIB) vs. Closest Analogs and In-Class Alternatives


Acute Inhalation Toxicity: PFIB is ~10x More Toxic than Phosgene and >1000x More Toxic than Its Isomer Perfluorobutene-2

PFIB exhibits an acute inhalation toxicity that is approximately 10 times greater than that of phosgene, a classic pulmonary toxicant [1]. Furthermore, its LC50 (rat, 4-hour) of 0.5 ppm contrasts starkly with its geometric isomer, perfluorobutene-2, which is 'not considered especially dangerous' at comparable concentrations, demonstrating that toxicity is not merely a function of fluorine substitution but is highly structure-specific [2].

Inhalation Toxicology Chemical Warfare Agent Occupational Safety

Electrophilicity: PFIB is the Most Electrophilic Non-Functionalized Fluoroolefin, Driving Unique Nucleophilic Addition Chemistry

PFIB is described as the most electrophilic of the non-functional fluoroolefins [1]. While methyl perfluoromethacrylate (MPFMA) is more electrophilic, this is due to the additional stabilization provided by its alkoxycarbonyl group [2]. This intrinsic high electrophilicity of PFIB enables ready hydrohalogenation at room temperature—a reaction not observed with less electrophilic perfluoroalkenes under comparable conditions [3].

Physical Organic Chemistry Electrophilicity Nucleophilic Addition

Polymerization Behavior: PFIB is Non-Polymerizable Under Standard Radical Conditions, Unlike Tetrafluoroethylene (TFE)

In contrast to tetrafluoroethylene (TFE), which readily polymerizes to form polytetrafluoroethylene (PTFE), perfluoroisobutylene is incapable of homopolymerization under standard radical conditions [1]. This is attributed to the steric hindrance provided by the two bulky trifluoromethyl groups, which prevents chain propagation.

Polymer Chemistry Fluoropolymers Radical Polymerization

Radiolytic Behavior: PFIB Exhibits an Unusually High Radical Yield (G(R) ≅ 8.6), Far Exceeding Linear Perfluorocarbons

Under radiolysis, crystalline PFIB demonstrates a remarkably high radical yield, G(R) ≅ 8.6, which is 'much larger than for linear perfluoro hydrocarbons' [1]. This indicates that PFIB undergoes extensive bond cleavage upon irradiation, a property not observed in its linear counterparts.

Radiation Chemistry Fluorocarbon Stability Radiolysis

Chlorination Intensity: Steric Shielding by Trifluoromethyl Groups Decreases Chlorination Rate Relative to TFE and HFP

The presence of trifluoromethyl groups in PFIB sterically shields the double bond, leading to a decrease in the intensity of radiolytic chlorination when compared to tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) [1].

Halogenation Chemistry Reaction Kinetics Steric Effects

Synthetic Equivalent Safety: 1,1-Dichlorohexafluoroisobutylene Provides a Low-Toxicity, High-Boiling Alternative for PFIB-Derived Synthesis

1,1-Dichlorohexafluoroisobutylene (1) has been developed as a significantly less toxic and more easily handled synthetic equivalent to PFIB. Its toxicity (LCt50 > 25,000 mg·min·m⁻³) is approximately 28 times lower than that of PFIB (LCt50 = 880 mg·min·m⁻³) [1]. Additionally, its boiling point of 74°C makes it a liquid under standard conditions, vastly simplifying handling compared to the gaseous PFIB (b.p. 6-7°C) [1].

Green Chemistry Process Safety Fluoroorganic Synthesis

Procurement-Driven Application Scenarios for Perfluoroisobutylene (PFIB)


Specialty Fluoropolymer Copolymerization: Introducing Perfluoro-tert-Butyl Side Chains

Despite its inability to homopolymerize, PFIB is an essential comonomer for introducing sterically demanding perfluoro-tert-butyl groups into fluoropolymer backbones. This modifies polymer properties such as crystallinity, thermal stability, and dielectric constant. Procurement of high-purity PFIB is mandatory for achieving reproducible copolymer composition and performance, as lower-purity streams containing reactive analogs like TFE or HFP will lead to uncontrolled chain growth and off-specification materials [1][2].

Synthesis of Perfluoro-tert-Butyl Anion Precursors for Advanced Organofluorine Chemistry

The exceptional electrophilicity of PFIB enables facile reaction with cesium fluoride (CsF) or potassium fluoride (KF) to generate the perfluoro-tert-butyl carbanion, a highly valuable nucleophile for installing the (CF3)3C- moiety into complex organic frameworks. This reaction is unique to PFIB among simple perfluoroolefins and is the cornerstone of synthesizing pharmaceuticals, agrochemicals, and functional materials containing this sterically congested group [1][3].

Semiconductor Fabrication: Etching and Cleaning Processes

PFIB is utilized in specialized plasma etching processes for semiconductor manufacturing, where its unique reactivity profile and decomposition products provide high selectivity for certain dielectric materials. Its use is dictated by its specific gas-phase chemistry, which differs from that of C2F6, CF4, or other perfluorocarbons. Substitution without requalifying the entire etch process is impossible due to the non-transferable nature of its plasma kinetics and surface interactions [2].

Calibration and Research in Inhalation Toxicology and Chemical Defense

Given its extreme and structurally specific toxicity (LC50 = 0.5 ppm, 4-hour), PFIB serves as a critical standard for calibrating detection equipment, validating protective equipment efficacy, and investigating mechanisms of acute lung injury. Its procurement is essential for laboratories involved in chemical defense research and occupational safety studies, where the use of less toxic analogs like perfluorobutene-2 would yield no meaningful data on PFIB-specific hazards [4].

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